(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

Vue d'ensemble

Description

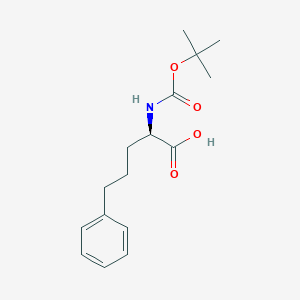

®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of tert-butoxycarbonyl derivatives of amino acids can be optimized using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.

Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is often employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various oxidized or reduced derivatives, depending on the specific reaction conditions .

Applications De Recherche Scientifique

®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in peptide synthesis, facilitating the preparation of complex peptides and proteins.

Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving peptide therapeutics.

Industry: The compound is employed in the production of various biochemical reagents and intermediates

Mécanisme D'action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Amino-5-phenylpentanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.

®-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a different carbon chain length.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where controlled reactivity is essential .

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, commonly referred to as Boc-L-phenylalanine pentanoic acid, is a compound that has garnered attention for its role in peptide synthesis and potential biological applications. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

- Chemical Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- CAS Number : 156130-68-6

The compound features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amino group, making it particularly useful in peptide synthesis where controlled reactivity is essential.

The synthesis of this compound typically involves:

- Protection of the Amino Group : The amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Deprotection : The Boc group can be selectively removed under acidic conditions, allowing the amino group to participate in peptide bond formation.

This mechanism allows for the formation of complex peptides and proteins, crucial for various biological functions.

Peptide Synthesis

This compound serves as a building block in peptide synthesis. Its stability under various reaction conditions allows for the formation of peptides that can exhibit specific biological activities, such as enzyme inhibition or receptor binding.

Case Studies and Research Findings

- Antifatigue Effects : Research indicates that derivatives of amino acids similar to this compound have been studied for their potential antifatigue properties, suggesting applications in nutritional supplements .

- Fibrinogen Receptor Antagonism : Some studies have explored the use of ornithine derivatives related to this compound as orally active non-peptide fibrinogen receptor antagonists, which could have implications in cardiovascular health .

- Peptide-Based Drug Development : The compound has been utilized in the development of peptide-based therapeutics, showcasing its relevance in medicinal chemistry.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (R)-2-Amino-5-phenylpentanoic acid | Lacks Boc protecting group | Higher reactivity, less stability |

| (R)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid | Similar structure with different chain length | Potentially different pharmacological effects |

The presence of the Boc group in this compound provides unique advantages over its unprotected counterparts, particularly in terms of stability and selectivity during chemical reactions.

Applications in Scientific Research

- Biochemistry : Used extensively as a reagent in peptide synthesis and for studying protein structure and function.

- Pharmaceuticals : Serves as a precursor in synthesizing various pharmaceutical compounds, particularly those involving peptide therapeutics.

- Industrial Chemistry : Employed in producing biochemical reagents and intermediates due to its versatile chemical properties .

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFKBFKJMQTYAM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426874 | |

| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156130-68-6 | |

| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.